molecular formula C17H12N4O3 B5541794 3-nitro-N'-(8-quinolinylmethylene)benzohydrazide

3-nitro-N'-(8-quinolinylmethylene)benzohydrazide

Cat. No.: B5541794
M. Wt: 320.30 g/mol
InChI Key: BCDFTDNCRNSEAC-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N'-(8-quinolinylmethylene)benzohydrazide, also known as NQO1 inducer, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inducer of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a crucial role in the detoxification of reactive oxygen species (ROS) and electrophiles.

Scientific Research Applications

Chemical Reactivity and Synthesis

Nitro heteroaromatic compounds exhibit ambident reactivity, which allows for the synthesis of diverse heterocyclic structures. For example, quinoxalines and benzothiaselenadiazoles can react with ethyl isocyanoacetate to yield pyrimidine N-oxides or pyrroles under different conditions, highlighting the versatility of nitro compounds in synthetic chemistry (Murashima et al., 1996).

Biological Applications

Derivatives of 8-hydroxyquinoline, a structurally related compound, have been identified as antibacterial agents targeting both intra- and extracellular Gram-negative pathogens. This demonstrates the potential of nitro-substituted compounds in developing treatments for bacterial infections (Enquist et al., 2012).

Material Science and Corrosion Inhibition

Quinoline and its derivatives, including those with nitro groups, are recognized for their effectiveness as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces makes them valuable in protecting metals against corrosion, which is crucial in extending the lifespan of metal-based structures (Verma et al., 2020).

Fluorescent Properties

Cadmium(II) complexes of an acylhydrazone ligand bearing a quinoline unit have been synthesized, with studies on their structural characteristics and fluorescent properties. This illustrates the potential of nitro-substituted quinoline derivatives in the development of fluorescent materials for various applications (Xiao, 2015).

α-Glucosidase Inhibitors

Indenoquinoxaline derivatives, which share structural similarities with the compound of interest, have been synthesized and evaluated as potent α-glucosidase inhibitors. This indicates the potential of nitro-substituted heteroaromatic compounds in the development of treatments for conditions like type II diabetes (Khan et al., 2014).

Properties

IUPAC Name

3-nitro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c22-17(13-5-2-8-15(10-13)21(23)24)20-19-11-14-6-1-4-12-7-3-9-18-16(12)14/h1-11H,(H,20,22)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDFTDNCRNSEAC-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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